Andersonin-S peptide precursor
Description
Significance of Peptide Precursors in Biological Systems
Peptide precursors are fundamental to the biosynthesis of a wide array of signaling molecules and defense compounds, including hormones and antimicrobial peptides. nih.gov The precursor peptide typically consists of three key regions: an N-terminal leader peptide, a central core peptide, and sometimes a C-terminal follower peptide. bioone.orgresearchgate.net The leader peptide is crucial for guiding the post-translational modification machinery to the core peptide, ensuring that the correct modifications occur at specific sites. bioone.orgnih.gov It can also act as a recognition signal for transport proteins and may keep the peptide inactive until it is secreted from the cell. bioone.org The core peptide is the sequence that, after modification and cleavage from the leader peptide, becomes the mature, active molecule. bioone.orgresearchgate.net This precursor-based strategy allows for the generation of complex and highly modified structures that would be difficult to produce through direct synthesis. bioone.org
The general structure of amphibian antimicrobial peptide precursors, such as those for the Andersonin family, typically includes a signal peptide at the N-terminus, an intervening sequence, and the mature bioactive peptide at the C-terminus. bioone.org The signal peptides from different precursors within the same species often show a high degree of conservation. bioone.org
Overview of RiPP Biosynthesis and Diversity
The biosynthesis of RiPPs is a multi-step process that begins with the transcription of a gene encoding the precursor peptide. bioone.org This gene is often located within a biosynthetic gene cluster (BGC) that also contains the genes for the necessary modifying enzymes. nih.gov Following translation of the precursor peptide by the ribosome, a suite of specialized enzymes catalyzes a wide range of post-translational modifications (PTMs). bioone.orgbioone.org These modifications can include, but are not limited to, cyclization, hydroxylation, methylation, and the formation of unique cross-links and non-proteinogenic amino acids. bioone.orgamericanpeptidesociety.org
This enzymatic tailoring is responsible for the immense structural diversity of RiPPs, which are categorized into various sub-classes based on their final structures and biosynthetic pathways. bioone.org Well-known classes include lanthipeptides, lasso peptides, cyanobactins, and thiopeptides. bioone.org The diversity of RiPPs is a direct result of the variety of precursor peptide sequences and the vast array of PTMs that can be introduced. nih.gov
Positioning of Andersonin-S Peptide Precursor in Natural Product Research
Natural products, particularly those from unique ecological niches like amphibian skin, are a significant source of novel therapeutic leads. themunicheye.com Amphibian-derived peptides, including the Andersonin family, have garnered considerable interest for their potent biological activities. nih.govthemunicheye.com The this compound, as part of the Andersonin family of peptides isolated from frog species such as Odorrana andersonii, is situated within the ongoing search for new bioactive compounds. nih.govthemunicheye.com
Research into peptides like the Andersonins contributes to our understanding of chemical defense mechanisms in nature and provides templates for the design of new therapeutic agents. themunicheye.com For instance, members of the Andersonin peptide family have demonstrated antimicrobial and antioxidant properties. nih.govthemunicheye.commdpi.com The study of their precursors, such as the this compound, is critical for elucidating the biosynthetic pathways that create these potent molecules and for enabling their potential bioengineering to produce novel analogs with improved properties.
Detailed Research Findings
While specific research on the "this compound" is not widely available in public literature, analysis of related Andersonin peptides and other amphibian peptide precursors allows for an informed overview. The Andersonin peptides belong to a larger group of bioactive peptides found in the skin secretions of frogs, such as Odorrana andersonii and Rana chensinensis. bioone.orgnih.govnih.govnih.gov
The precursors for these amphibian peptides share a conserved architecture. nih.gov They typically feature an N-terminal signal peptide of approximately 22 amino acids, an acidic intervening segment, and a cleavage site (often 'Lys-Arg') that precedes the C-terminal mature peptide sequence. nih.gov
The Andersonin family itself is diverse, with various members identified that possess distinct biological activities. This diversity highlights the importance of the precursor in generating a range of functional molecules.
Table 1: Examples of Characterized Andersonin Peptides and their Precursor Features
| Peptide Name | Source Organism | Precursor Structure Hallmark | Reported Activity of Mature Peptide |
| Andersonin-AOP1 | Odorrana andersonii | Contains a typical 'Lys-Arg' cleavage site. nih.gov | Antioxidant nih.gov |
| Andersonin-W1 | Oreochromis andersonii | Precursor leads to a mature peptide of 72 amino acids. nih.gov | Antimicrobial, Wound healing nih.gov |
| Andersonin-D1 | Odorrana andersonii | Precursor encodes a 15-amino-acid mature peptide. themunicheye.com | Antimicrobial themunicheye.com |
| Andersonin-Y1 | Not specified | Can be conjugated with silver nanoparticles to enhance activity. mdpi.com | Antimicrobial mdpi.com |
Table 2: Structural Organization of Related Amphibian Peptide Precursors from Rana chensinensis
| Precursor Name | Peptide Family | Key Structural Features of Precursor |
| Preprotemporin-1CEa/b/c | Temporin | Short, hydrophobic, C-terminally amidated mature peptides. bioone.orgnih.gov |
| Preprobrevinin-1CEa/b | Brevinin | Contains a "Rana box" for forming C-terminal Cys-bridged cyclic heptapeptides. bioone.orgnih.gov |
| Preprochensinin-1 | Novel | Unique sequence not homologous to other known amphibian peptides. bioone.orgnih.gov |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVAANVLPTVFCAISK |
Origin of Product |
United States |
Biosynthesis of Andersonin S Peptide Precursor
Genetic Basis and Gene Cluster Analysis
The genetic blueprint for the Andersonin-S precursor and the enzymatic machinery required for its maturation are co-located in a specific biosynthetic gene cluster (BGC). Analysis of this BGC provides fundamental insights into the biosynthetic pathway.
Within the BGC, a specific gene encodes the precursor peptide. This peptide is the initial substrate for the entire biosynthetic cascade. The gene is typically small and encodes a peptide composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The core peptide is the portion that will ultimately be modified to form the final natural product.
Surrounding the precursor peptide gene are genes encoding the enzymes responsible for post-translational modifications. A key finding in the BGC associated with this class of peptides is the presence of a conserved set of genes. nih.gov This includes genes for a heteromeric complex comprising a RiPP recognition element (RRE), a YcaO-like protein, and a flavin-dependent dehydrogenase. nih.gov Additionally, a gene for an acyl-esterase-like hydrolase is also a common feature of these clusters. nih.gov
| Gene/Protein Component | Function in Biosynthesis |
| Precursor Peptide Gene | Encodes the initial peptide substrate with leader and core regions. |
| RRE (RiPP Recognition Element) | Part of a complex that binds the leader peptide of the precursor. nih.gov |
| YcaO-like Protein | A key enzyme involved in heterocyclization reactions. nih.gov |
| Flavin-dependent Dehydrogenase | Works in concert with the YcaO and RRE proteins. nih.gov |
| Acyl-esterase-like Hydrolase | Involved in the cleavage of the C-terminal peptide sequence. nih.gov |
Ribosomal Synthesis and Precursor Architecture
The precursor peptide is synthesized on the ribosome, following the standard mechanism of cellular protein synthesis. Its structure is critical for subsequent enzymatic interactions.
The N-terminal leader peptide does not become part of the final product but plays a crucial scaffolding role. Its primary function is to be recognized and bound by the modifying enzymes, specifically the RRE component of the biosynthetic complex. nih.gov This interaction tethers the precursor peptide to the enzymatic machinery, ensuring that the modifications occur specifically on the attached core peptide. The leader peptide-dependent nature of the modifications ensures fidelity and control over the biosynthetic process. nih.gov
The C-terminal core peptide contains the specific amino acid residues that undergo extensive post-translational modifications. A notable modification in this pathway is the formation of a novel pyrimidone motif. nih.gov This structure is formed from an asparagine residue within the core peptide. nih.gov
Post-Translational Modification Pathways
Following ribosomal synthesis, the precursor peptide undergoes a series of enzymatic transformations. A central and unusual reaction is the formation of a six-membered pyrimidone ring. nih.gov This occurs when the heteromeric RRE/YcaO/dehydrogenase complex acts on the precursor peptide. The YcaO enzyme utilizes a histidine residue within the peptide substrate to activate the amide side chain of an asparagine residue. nih.gov This activated asparagine then acts as a nucleophile, attacking the backbone amide carbonyl group to form the heterocycle. nih.gov Following this, an acyl-esterase selectively recognizes the newly formed pyrimidone moiety and cleaves the C-terminal peptide sequence to yield the mature core. nih.gov
| Step | Enzymatic Process | Substrate | Product |
| 1. Recognition | The RRE of the heteromeric complex binds to the leader peptide. nih.gov | Precursor Peptide | Peptide-Enzyme Complex |
| 2. Heterocyclization | The YcaO and dehydrogenase components catalyze the formation of a pyrimidone ring from an asparagine residue. nih.gov | Asparagine residue in the core peptide | Pyrimidone-containing peptide |
| 3. Cleavage | An acyl-esterase recognizes the pyrimidone motif and cleaves the C-terminal portion of the peptide. nih.gov | Modified core peptide | Mature pyrimidone-containing core |
Enzymatic Modifiers and Their Substrate Specificity
The biosynthesis of the Andersonin-S peptide precursor, a putative member of the lanthipeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), involves a series of enzymatic modifications to the ribosomally synthesized precursor peptide. These modifications are carried out by dedicated tailoring enzymes encoded within the biosynthetic gene cluster. The key enzymatic modifiers include dehydratases, cyclases, and other tailoring enzymes that collectively transform the linear precursor peptide into a complex, polycyclic structure.
Dehydratases and Their Role in Unsaturated Amino Acid Formation
The initial and crucial step in the maturation of the Andersonin-S precursor peptide is the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide sequence. This reaction is catalyzed by a class of enzymes known as lanthipeptide dehydratases (often designated as LanB-like proteins in lanthipeptide biosynthetic pathways). These enzymes exhibit remarkable substrate specificity, targeting only the designated Ser/Thr residues in the precursor peptide.
The dehydration reaction involves the elimination of a water molecule from the side chains of serine and threonine, resulting in the formation of the unsaturated amino acids dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine, respectively. nih.gov This enzymatic transformation is essential as it installs the electrophilic centers that are subsequently attacked by nucleophilic cysteine residues during the cyclization step. The formation of Dha and Dhb is a prerequisite for the subsequent thioether ring formation that characterizes lanthipeptides.
| Enzyme Class | Function | Substrate(s) | Product(s) |
| Lanthipeptide Dehydratase (e.g., LanB-like) | Catalyzes the elimination of water from serine and threonine residues. | Serine, Threonine | Dehydroalanine (Dha), Dehydrobutyrine (Dhb) |
Cyclases and Macrolactam Ring Formation
The term "macrolactam ring" typically refers to a cyclic amide bond. In the context of some RiPPs, head-to-tail macrolactamization can occur. However, in the biosynthesis of lanthipeptides like the putative Andersonin-S, the defining cyclization is the formation of thioether rings.
Thioether Ring Formation (e.g., Lanthionine (B1674491) and Methyllanthionine)
The formation of thioether rings, specifically lanthionine (Lan) and methyllanthionine (MeLan) bridges, is a defining feature of lanthipeptides and is catalyzed by lanthipeptide cyclases. nih.gov This process involves the stereospecific Michael-type addition of the thiol group of a cysteine residue to the double bond of a dehydroalanine or dehydrobutyrine residue.
Lanthionine (Lan) is formed when a cysteine residue attacks a dehydroalanine residue.
Methyllanthionine (MeLan) is formed when a cysteine residue attacks a dehydrobutyrine residue.
These thioether bridges create the characteristic ring structures within the mature peptide, which are crucial for its structure and biological activity. The stereochemical outcome of these cyclization reactions is tightly controlled by the cyclase enzyme. nih.gov
| Enzyme Class | Function | Reactants | Product (Bridge) |
| Lanthipeptide Cyclase (e.g., LanC-like) | Catalyzes the intramolecular Michael-type addition of cysteine thiols to dehydroamino acids. | Cysteine + Dehydroalanine | Lanthionine (Lan) |
| Lanthipeptide Cyclase (e.g., LanC-like) | Catalyzes the intramolecular Michael-type addition of cysteine thiols to dehydroamino acids. | Cysteine + Dehydrobutyrine | Methyllanthionine (MeLan) |
Other Tailoring Enzymes (e.g., Methyltransferases, Hydrolases)
In addition to the core modifications of dehydration and cyclization, the biosynthesis of RiPPs can involve a variety of other tailoring enzymes that further diversify the final structure. While specific details for an "Andersonin-S" are not available, in the broader context of RiPP biosynthesis, these can include:
Methyltransferases : These enzymes can add methyl groups to various positions on the peptide, which can influence its stability and activity.
Hydrolases : These enzymes can be involved in the cleavage of protecting groups or in other hydrolytic modifications.
Oxidoreductases : These enzymes can introduce or modify oxidative functionalities.
Acyltransferases : These enzymes can add acyl groups to the peptide.
The presence and action of these additional tailoring enzymes would be dictated by the specific biosynthetic gene cluster for the Andersonin-S peptide.
Sequential and Interdependent Nature of Modification Steps
The post-translational modifications that occur during the biosynthesis of the this compound are not random events but follow a highly ordered and interdependent sequence. The process is initiated by the action of dehydratases, which must first form the dehydroamino acids. The formation of these unsaturated residues is an absolute prerequisite for the subsequent cyclization reactions.
The cyclases can only act upon the precursor peptide once the dehydroalanine and dehydrobutyrine residues are in place. The thioether bridges are then formed in a specific order, which is guided by the cyclase enzyme and the primary sequence of the core peptide. This sequential process ensures the correct folding and ring topology of the mature peptide. Any disruption in this sequence, such as the failure of a dehydration step, would prevent the subsequent cyclization and lead to an improperly folded and likely inactive product.
Mechanisms of Precursor Processing and Cleavage
Ribosomally synthesized lanthipeptides are initially produced as a precursor peptide that consists of two main parts: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modifying enzymes, guiding them to the core peptide. It is generally understood that the leader peptide keeps the precursor in an unfolded state, which is necessary for the tailoring enzymes to access the modification sites.
After all the post-translational modifications on the core peptide are complete, the final step in the maturation of the Andersonin-S peptide is the proteolytic cleavage of the leader peptide. This cleavage is typically carried out by a dedicated serine protease, often designated as a LanP-type protease, which is also encoded within the biosynthetic gene cluster. The protease recognizes a specific cleavage site at the junction of the leader and core peptides, releasing the mature, biologically active lanthipeptide. This final processing step is essential for the activation of the peptide.
In Vitro Reconstitution of Peptide Biosynthesis
In vitro reconstitution is a powerful technique used to dissect the functions of enzymes within a biosynthetic pathway. This bottom-up approach involves the individual expression and purification of biosynthetic enzymes, which are then combined in a controlled environment with the precursor peptide and necessary co-factors to recapitulate the natural biosynthetic process in a test tube.
Key Research Findings from Analogous Systems:
Stepwise Elucidation: Researchers have successfully used in vitro reconstitution to determine the precise sequence of enzymatic reactions in the biosynthesis of various peptides. For example, the in vitro reconstitution of the thiopeptide thiomuracin's core scaffold biosynthesis demonstrated the order of cyclodehydration and dehydration reactions. illinois.edu
Enzyme Function and Substrate Specificity: This methodology allows for the detailed characterization of individual enzymes. By systematically omitting or adding components, scientists can determine the specific role of each protein. Studies on the biosynthesis of the thioamitide thioholgamide used this approach to identify the functions of various enzymes in the pathway, including those responsible for thioamidation and dehydration.
Protein Complexes: In vitro studies have revealed that many biosynthetic modifications are carried out by multi-protein complexes. The reconstitution of thioholgamide biosynthesis showed that both thioamidation and threonine dehydration require the formation of specific protein complexes.
The general workflow for the in vitro reconstitution of a peptide biosynthetic pathway is outlined in the table below.
| Step | Description | Key Considerations |
| 1. Gene Cluster Identification | Bioinformatic analysis is used to identify the putative biosynthetic gene cluster (BGC) responsible for producing the peptide of interest. | Accuracy of genomic data and predictive algorithms. |
| 2. Enzyme Expression and Purification | Each putative enzyme from the BGC is individually expressed in a host organism (e.g., E. coli) and purified to homogeneity. | Optimization of expression conditions to obtain soluble, active proteins. |
| 3. Precursor Peptide Synthesis | The unmodified precursor peptide is chemically synthesized or produced biologically. | Ensuring high purity of the precursor peptide. |
| 4. Reconstitution Assay | The purified enzymes, precursor peptide, and necessary co-factors (e.g., ATP, metal ions) are combined in a reaction vessel. | Optimization of reaction conditions (pH, temperature, concentrations). |
| 5. Product Analysis | The reaction mixture is analyzed using techniques such as mass spectrometry and NMR to identify the modified peptide products. | Sensitivity and resolution of analytical techniques to detect and characterize products. |
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
Heterologous expression involves the transfer of a biosynthetic gene cluster from its native producer organism into a more genetically tractable host. This strategy is particularly useful when the native organism is difficult to culture or genetically manipulate.
Key Research Findings from Analogous Systems:
Pathway Verification: Heterologous expression can confirm that a specific gene cluster is indeed responsible for the production of a particular peptide.
Production of Analogs: By genetically modifying the biosynthetic gene cluster before introducing it into the heterologous host, researchers can produce novel analogs of the natural product. This has been successfully demonstrated in the biosynthesis of goadsporin, where in vitro findings guided the in vivo production of designer analogs. nih.gov
Improving Titers: Heterologous hosts can often be engineered to produce higher quantities of the desired peptide than the native organism, facilitating its characterization and potential development.
Commonly used heterologous hosts for expressing peptide biosynthetic pathways are detailed in the following table.
| Host Organism | Advantages | Disadvantages |
| Escherichia coli | Rapid growth, well-established genetic tools, low cost. | May have issues with expressing large proteins and performing certain post-translational modifications. |
| Bacillus subtilis | Generally regarded as safe (GRAS), efficient protein secretion. nih.gov | Less developed genetic tools compared to E. coli. nih.gov |
| Saccharomyces cerevisiae | Eukaryotic host capable of complex post-translational modifications, well-characterized genetics. mdpi.com | Slower growth compared to bacteria, potential for hyperglycosylation. mdpi.com |
| Streptomyces species | Natural producers of many bioactive compounds, capable of expressing complex pathways. | Slower growth and more complex genetics compared to E. coli. |
Structural Characterization and Elucidation of Andersonin S Peptide Precursor
Primary Sequence Analysis and Modifications
The initial and most critical step in characterizing the Andersonin-S peptide precursor is the determination of its primary amino acid sequence and any subsequent post-translational modifications. This process typically begins with the molecular cloning of the precursor's cDNA from the skin secretions of Odorrana andersonii. This technique allows for the deduction of the full-length precursor protein sequence, which generally includes a signal peptide, an acidic spacer region, and the mature peptide sequence.
The primary sequences of related Andersonin peptide precursors have been successfully identified using this method. For instance, the sequences for Andersonin-D and Andersonin-X precursors have been determined, providing a template for what might be expected for Andersonin-S.
Table 1: Primary Sequences of Known Andersonin Peptide Precursors
| Peptide Precursor | Primary Amino Acid Sequence |
| Andersonin-D | TMKKSLLLLFFFGTISLSLC |
| Andersonin-X | TMKKPLLLLFFFGTISLSLC |
This table is interactive. Click on the headers to sort.
Following the determination of the primary sequence, a thorough analysis for post-translational modifications is conducted. These modifications are crucial as they can significantly impact the peptide's structure, stability, and biological activity. Common modifications in antimicrobial peptides include amidation, hydroxylation, and the formation of disulfide bridges. Techniques such as mass spectrometry are pivotal in identifying these modifications.
Advanced Spectroscopic Analysis
To move beyond the primary structure and understand the three-dimensional conformation and dynamics of the this compound, advanced spectroscopic techniques are employed. These methods provide detailed insights into the peptide's folding, stability, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure of peptides and proteins in solution, which often mimics their native physiological environment. nih.gov For the this compound, a suite of NMR experiments would be conducted to elucidate its conformational properties and dynamic behavior.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues in the peptide sequence. nmims.edu Subsequently, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is used to calculate inter-proton distance restraints. These restraints, combined with dihedral angle restraints derived from coupling constants, are then used in computational modeling to generate a family of structures representing the conformational ensemble of the peptide in solution. nih.gov
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and sequencing of peptides. nih.gov It provides unambiguous confirmation of the peptide's elemental composition and can reveal the presence of any modifications.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. It would be used to determine the accurate molecular weight of the this compound with high precision. This data is crucial for confirming the primary sequence and identifying any mass shifts that may indicate post-translational modifications.
Electron-Transfer Dissociation (ETD) is a fragmentation method in mass spectrometry that is particularly useful for sequencing peptides and characterizing post-translational modifications. Unlike collision-induced dissociation (CID), ETD preserves labile modifications that might be lost during the fragmentation process. This technique would be instrumental in pinpointing the exact location of any modifications on the this compound backbone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. washington.edu This approach allows for the analysis of complex peptide mixtures and is a cornerstone of modern proteomics. For the this compound, LC-MS/MS would be used to sequence the peptide de novo or to confirm the sequence derived from cDNA cloning. In a typical LC-MS/MS experiment, the precursor ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. ub.edu
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Expected Information |
| ESI-MS | Precise molecular weight determination | Confirmation of elemental composition, detection of mass shifts due to modifications |
| ETD-MS | Peptide fragmentation and PTM analysis | Localization of post-translational modifications, sequence information |
| LC-MS/MS | Peptide sequencing and identification | De novo sequencing, confirmation of primary sequence from complex mixtures |
This table is interactive. Click on the headers to sort.
Three-Dimensional Structural Determination (e.g., X-ray Crystallography, Cryo-EM)
There is no available information on the three-dimensional structure of the this compound from experimental methods such as X-ray crystallography or cryo-electron microscopy (Cryo-EM).
Biological Activities and Mechanisms of Action of Andersonin S Peptide Precursor and Its Derived Peptides
Mechanistic Investigations of Biological Effects:The complete lack of activity data means that no mechanistic studies have been published.
Therefore, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and verifiable detail. Further research and publication in peer-reviewed journals are necessary before a comprehensive scientific profile of Andersonin-S peptide precursor and its derivatives can be developed.
Interaction with Cellular Membranes
The biological activity of peptides derived from the Andersonin-S precursor is initiated through direct interaction with components of the cellular membrane. Research has specifically identified that Andersonin-W1 (AW1), a bioactive peptide derived from the precursor, directly binds to Toll-like receptor 4 (TLR4). nih.govnih.gov TLR4 is a transmembrane protein crucial for activating the innate immune system. The binding of AW1 to TLR4 is a key step that triggers downstream signaling cascades responsible for its therapeutic effects, particularly in the context of wound healing. nih.gov This interaction with a specific cell surface receptor demonstrates a targeted mechanism of action, initiating a cellular response by engaging with the membrane's signaling machinery. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
Following the binding of its derived peptide Andersonin-W1 to the TLR4 receptor, the this compound can modulate critical intracellular signaling pathways. nih.gov The engagement of TLR4 by AW1 has been shown to regulate inflammation through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The TLR4/NF-κB molecular axis is a central mechanism through which AW1 exerts its effects on inflammation and the wound healing process. nih.gov By activating these pathways, the peptide can influence the expression of various genes involved in cellular responses like inflammation, proliferation, and tissue regeneration. nih.gov
Interference with Essential Cellular Processes
Peptides derived from the Andersonin-S precursor, such as Andersonin-W1, have been shown to significantly interfere with and promote essential cellular processes vital for tissue repair and regeneration. nih.govnih.gov
Cell Proliferation and Migration: AW1 has been observed to markedly promote the proliferation of both keratinocytes and macrophages. nih.gov It also significantly enhances keratinocyte migration, a critical process for re-epithelialization during wound healing. In scratch repair assays, AW1 treatment resulted in a 98.9% closure rate. nih.gov
Inflammation Modulation: The peptide demonstrates a potent ability to modulate inflammatory responses. In in vivo models, AW1 significantly suppressed the expression of pro-inflammatory factors such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov For instance, treatment with AW1 reduced the expression of IL-6, IL-1β, and TNF-α to 0.70-fold, 0.62-fold, and 0.71-fold of the vehicle group levels, respectively. nih.gov This anti-inflammatory activity is regulated through its interaction with TLR4. nih.gov
Angiogenesis: AW1 was found to promote angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to healing tissues. This was demonstrated through in vitro tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov
In Vitro and Ex Vivo Biological Activity Models
A variety of in vitro models have been employed to assess the biological activities of Andersonin-S derived peptides, primarily focusing on wound healing processes. nih.govnih.gov These assays provide controlled environments to study specific cellular responses.
Cell Scratch Assays: Used to evaluate the promotion of keratinocyte migration and wound closure. nih.gov
Cell Proliferation Assays: Employed to measure the effect of the peptide on the growth of key cells in wound healing, such as keratinocytes and macrophages. nih.gov
Transwell Assays: Utilized to quantify the migration of cells in response to the peptide. nih.gov
Tube Formation Assays: Performed with HUVECs to assess the pro-angiogenic potential of the peptide. nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in macrophage cultures to determine the peptide's anti-inflammatory effects. nih.gov
While extensive in vitro data exists, suggestions for future research include the use of ex vivo models, such as porcine and human skin wound explants, to better translate the findings towards potential therapeutic applications. nih.gov
Table 1: Summary of In Vitro Research Findings for Andersonin-W1
| Assay Type | Cell Line/Model | Parameter Measured | Observed Effect | Reference |
| Cell Scratch Assay | Keratinocytes | Scratch Repair Rate | 98.9% repair rate with 10 nM AW1 | nih.gov |
| Proliferation Assay | Keratinocytes, Macrophages | Cell Proliferation | Significantly promoted proliferation | nih.gov |
| Migration Assay | Keratinocytes | Cell Migration | Significantly promoted migration | nih.gov |
| Tube Formation Assay | HUVECs | Angiogenesis | Promoted tube formation | nih.gov |
| ELISA | Macrophages | Inflammatory Cytokine Levels | Suppressed LPS-induced expression of TNF-α, IL-1β, and IL-6 | nih.gov |
In Vivo Animal Model Studies for Efficacy (Excluding Clinical Human Trials)
The efficacy of Andersonin-S derived peptides has been evaluated in several preclinical animal models, demonstrating significant potential in promoting the healing of various wound types in mice. nih.govnih.gov These studies provide crucial evidence of the peptide's therapeutic activity in a complex biological system.
Full-Thickness Skin Wounds: In standard full-thickness wound models, treatment with Andersonin-W1 (AW1) was shown to accelerate healing by promoting re-epithelialization and inhibiting excessive inflammation. nih.gov
Deep Second-Degree Burns: AW1 significantly promoted the healing of deep second-degree burns in mice in a concentration-dependent manner. On day 14 post-injury, the wound repair rate in the 1 nM AW1 treatment group reached 96.1%, compared to 86.8% in the vehicle group. nih.gov
Diabetic Full-Thickness Skin Wounds: The peptide showed great therapeutic potential for chronic wounds. In a type 2 diabetic mouse model, where healing is typically impaired, AW1 significantly accelerated the closure of full-thickness skin wounds in a concentration-dependent manner. nih.gov
Across these models, histological analysis confirmed that AW1 treatment led to enhanced tissue regeneration, including re-epithelialization and granulation tissue formation, as well as increased angiogenesis. nih.govnih.gov Immunohistochemical staining further verified the promotion of cell proliferation (via Ki67 expression) and the suppression of pro-inflammatory cytokines in the wound environment. nih.gov
Table 2: Summary of In Vivo Animal Model Efficacy for Andersonin-W1
| Animal Model | Wound Type | Key Efficacy Endpoints | Summary of Results | Reference |
| Mouse | Full-Thickness Skin Wound | Wound Closure Rate, Re-epithelialization, Inflammation | Accelerated healing, promoted re-epithelialization, inhibited inflammation. | nih.gov |
| Mouse | Deep Second-Degree Burn | Wound Repair Rate | 96.1% repair rate at day 14 (1 nM AW1) vs. 86.8% (vehicle). | nih.gov |
| Diabetic Mouse (Type 2) | Full-Thickness Skin Wound | Chronic Wound Healing Rate | Significantly promoted healing in a concentration-dependent manner. | nih.gov |
Structure Activity Relationship Sar Studies of Andersonin S Peptide Precursor and Analogs
Design and Synthesis of Structural Variants
The synthesis of structural variants is a cornerstone of SAR studies, allowing researchers to probe the functional significance of different parts of a peptide. This process typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods to create analogs with modifications such as amino acid substitutions, deletions, or additions. mdpi.com For Andersonin-S, no specific published studies were identified that describe the design or successful synthesis of such structural variants. General strategies for creating peptide analogs include the incorporation of non-natural amino acids, altering the peptide backbone, or introducing chemical modifications to side chains. nih.gov Without specific examples for Andersonin-S, a discussion of its synthetic variants remains speculative.
Mutagenesis Studies of the Precursor Gene
Site-directed mutagenesis of the gene encoding a peptide precursor is a powerful technique to introduce precise amino acid changes. nih.gov This genetic-level manipulation allows for the expression of mutant peptides, and subsequent functional assays can reveal the importance of individual residues. For the Andersonin-S peptide precursor, there is no available information on any mutagenesis studies. Such studies would typically involve creating a series of mutations in the precursor's coding sequence and then expressing these variants in a suitable host system to assess the impact on the final peptide's activity. nih.gov
Impact of Amino Acid Substitutions on Activity
Understanding the effect of amino acid substitutions is critical for elucidating which residues are essential for a peptide's biological activity. nih.govsemanticscholar.org Substitutions can be categorized as conservative (replacement with a similar amino acid) or non-conservative (replacement with a dissimilar amino acid), with the latter more likely to impact function. wikipedia.orgresearchgate.net Key considerations include the role of the original amino acid in receptor binding, protein folding, or enzymatic activity. Without experimental data from analogs of Andersonin-S, it is impossible to determine which amino acid substitutions would lead to an increase, decrease, or loss of its biological activity.
Role of Post-Translational Modifications in Bioactivity
Post-translational modifications (PTMs) are enzymatic modifications to proteins after their synthesis, which can significantly influence their structure, stability, and function. elsevierpure.comnih.govmdpi.com Common PTMs in peptides include amidation, acetylation, phosphorylation, glycosylation, and disulfide bond formation. These modifications can be crucial for bioactivity. researchgate.net For instance, C-terminal amidation is often critical for the activity of bioactive peptides. The specific PTMs that the this compound undergoes, and their subsequent role in its bioactivity, have not been documented in the available literature.
Influence of Peptide Length and Cyclization on Activity
The length of a peptide and its three-dimensional structure are fundamental determinants of its activity. Truncation studies, where amino acids are systematically removed from the N- or C-terminus, can help identify the minimal active sequence. Cyclization, the formation of a covalent bond between the peptide's termini or between a terminus and a side chain, can enhance stability and receptor binding affinity by constraining the peptide's conformation. nih.govnih.gov The optimal length for Andersonin-S activity and the effects of cyclization are currently unknown due to a lack of specific research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govchemrxiv.org By developing mathematical models, QSAR can predict the activity of novel analogs and guide the design of more potent molecules. nih.govdoi.org A successful QSAR study requires a dataset of structurally related compounds with measured biological activities. Given the absence of a library of Andersonin-S analogs and their corresponding activity data, the development of a QSAR model is not feasible.
Analytical Methodologies for Research on Andersonin S Peptide Precursor
Sample Preparation and Purification Techniques for Precursor Isolation
The initial and most critical stage in studying a peptide precursor like Andersonin-S is its effective isolation from a biological source. The goal is to obtain a pure and stable sample, which necessitates meticulous sample preparation and purification strategies.
Protein Extraction and Solubilization
The journey to isolating a specific peptide precursor begins with its extraction from the cellular or tissue environment. The choice of extraction method is paramount and depends on the sample type and the precursor's location (e.g., cytosolic, membrane-bound). Common physical disruption methods include sonication, grinding (often at cryogenic temperatures), homogenization, and pressure-assisted cell lysis (e.g., French press) creative-proteomics.comnih.gov. These are often complemented by chemical lysis using specific buffers.
Once extracted, the precursor and other proteins must be solubilized to be compatible with subsequent analytical techniques. creative-proteomics.com Solubilization involves disrupting protein-protein interactions to keep the target analyte in solution. creative-proteomics.com The choice of solubilizing agent is dictated by the precursor's properties creative-proteomics.com:
Detergents : Essential for solubilizing membrane-associated precursors.
Chaotropic Agents : Agents like urea and guanidine hydrochloride are effective for solubilizing denatured or aggregated proteins. creative-proteomics.com
Organic Solvents : Solvents such as acetonitrile can be useful for particularly hydrophobic precursors. creative-proteomics.com
Optimizing these extraction and solubilization steps is crucial for maximizing the yield and purity of the precursor, which directly impacts the success of all downstream analyses. creative-proteomics.com
Chromatographic Separation (e.g., HPLC, FPLC, Size Exclusion Chromatography)
Following initial extraction, chromatographic techniques are employed to purify the Andersonin-S peptide precursor from the complex mixture of biomolecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, offering high resolution and versatility. nih.govhplc.eu
Several modes of HPLC are applicable to peptide precursor purification:
Reversed-Phase HPLC (RP-HPLC) : This is one of the most powerful and widely used techniques for peptide separation. It separates molecules based on their hydrophobicity. hplc.eu Peptides are eluted from a hydrophobic stationary phase using a gradient of increasing organic solvent, such as acetonitrile. hplc.eu
Ion-Exchange Chromatography (IEX) : This method separates peptides based on their net charge at a given pH. It is a valuable technique for fractionating complex mixtures before a final RP-HPLC polishing step. nih.gov
Size Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size in solution. researchgate.netwaters.com It is particularly useful in the early stages of purification to separate the larger peptide precursor from smaller peptides or other contaminants, or to analyze its oligomerization state. nih.govresearchgate.net Fast Protein Liquid Chromatography (FPLC) systems are often used for SEC and IEX, typically employing biocompatible glass columns. nih.gov
| Technique | Principle of Separation | Primary Application for Precursor Isolation |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification and final polishing steps. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Initial fractionation of complex protein/peptide mixtures. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Early-stage cleanup, separation from aggregates or smaller molecules, and desalting. researchgate.net |
Advanced Mass Spectrometry for Peptide Characterization and Quantification
Mass spectrometry (MS) is the definitive tool for the detailed characterization and quantification of peptide precursors. nih.govnih.gov It provides precise mass measurements and sequence information, enabling unambiguous identification and measurement of abundance levels.
Targeted Quantitation Approaches (e.g., LC-SRM)
For precise and sensitive quantification of the Andersonin-S precursor or its processed peptides, targeted mass spectrometry is the method of choice. Liquid Chromatography-Selected Reaction Monitoring (LC-SRM) is a powerful technique that uses a triple quadrupole mass spectrometer to achieve high selectivity and sensitivity. cuni.cznih.govwashington.edu
The LC-SRM workflow involves:
Selection of Proteotypic Peptides : Unique peptide sequences ("proteotypic peptides") derived from the Andersonin-S precursor are chosen for monitoring.
Transition Selection : For each peptide, a specific precursor ion (the intact peptide's mass-to-charge ratio) and one or more fragment ions are pre-selected. This precursor/fragment pair is known as a "transition". cuni.czacs.org
Monitoring : The mass spectrometer is set to specifically monitor only these transitions over the chromatographic elution time. cuni.cz This targeted approach avoids collecting data on irrelevant molecules, drastically increasing sensitivity. washington.edu
To achieve absolute quantification, stable heavy isotope-labeled synthetic versions of the target peptides are often used as internal standards. nih.govnih.gov This method allows for highly accurate and reproducible measurements of peptide concentrations even in complex biological samples. nih.govnih.gov
Proteomics and Peptidomics for Global Analysis
While targeted approaches quantify known molecules, global or "discovery" approaches are used to identify and characterize the full spectrum of proteins and peptides in a sample.
Proteomics : This involves the large-scale study of the entire protein complement (the proteome) of a biological system. nih.gov In a typical "bottom-up" proteomics workflow, all proteins in a sample are enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS to identify the original proteins. nih.gov This approach would be used to confirm the presence and sequence of the Andersonin-S precursor within a complex sample.
Peptidomics : This is a subfield of proteomics that focuses specifically on the endogenous peptides present in a sample (the peptidome). nih.govproteomics.comresearchgate.net Unlike proteomics, peptidomics does not typically involve enzymatic digestion, as the goal is to study the naturally occurring peptides and protein fragments. nih.gov This is crucial for studying the processing of the Andersonin-S precursor into its final active form(s).
| Approach | Primary Goal | Methodology | Relevance to Andersonin-S Precursor |
|---|---|---|---|
| Targeted (LC-SRM) | Accurate Quantification | Monitors pre-selected precursor/fragment ion transitions for specific peptides. cuni.czacs.org | Measures the precise amount of the precursor or its processed peptides across different samples. |
| Proteomics | Global Protein Identification | Digests all proteins and identifies them via their resulting peptides. nih.gov | Identifies the Andersonin-S precursor in a sample and provides sequence confirmation. |
| Peptidomics | Global Endogenous Peptide Identification | Analyzes the naturally occurring low molecular weight peptide fraction without digestion. nih.govproteomics.com | Identifies the mature Andersonin-S peptide and any intermediate processing products. |
In Silico Tools for Sequence Analysis and Activity Prediction
Complementing wet-lab techniques, in silico (computational) tools are indispensable for analyzing the Andersonin-S precursor sequence and predicting its potential biological functions. nih.gov These bioinformatics approaches can accelerate research by prioritizing experimental efforts. mdpi.com
The analysis begins with the primary amino acid sequence of the precursor. Various web-based servers and standalone software can be used to predict key attributes:
Sequence Homology : Tools like BLAST (Basic Local Alignment Search Tool) can identify similarities to other known proteins or peptides in databases, providing clues about evolutionary relationships and potential function.
Physicochemical Properties : Programs can calculate properties such as isoelectric point (pI), molecular weight, and hydrophobicity, which are useful for optimizing purification protocols.
Structural Prediction : The three-dimensional structure of the mature peptide derived from the precursor can be modeled using tools like PepFold. mdpi.com This predicted structure is crucial for understanding how the peptide might interact with biological targets.
Bioactivity Prediction : A growing number of specialized in silico tools, often employing machine learning algorithms, can predict the likelihood of a peptide having specific biological activities (e.g., antimicrobial, anticancer, anti-inflammatory). mdpi.comresearchgate.netresearchgate.net Databases of known bioactive peptides, such as BIOPEP-UWM, serve as a reference for these predictions. nih.gov
These computational predictions provide valuable, testable hypotheses that can guide subsequent in vitro and in vivo functional assays. nih.gov
Evolutionary and Ecological Significance of Andersonin S Peptide Precursor
Distribution and Diversity Across Organisms
The Andersonin-S peptide precursor is primarily found in the skin secretions of the golden crossband frog, Odorrana andersonii. biocompare.com This species is native to high-altitude plateau areas in China, where it is exposed to significant levels of ultraviolet (UV) radiation. preprints.orgresearchgate.net The andersonin family of peptides is remarkably diverse. In Odorrana andersonii alone, researchers have identified numerous subfamilies, including andersonin-A, -B, -C, -E, -F, -J, -L, -M, -N, -O, -P, -R, -S, -T, -U, -X, and others. preprints.org Some of these subfamilies consist of a single peptide, while others, like andersonin-D, -G, and -H, contain multiple peptide variants. preprints.org
This rich diversity is not limited to a single species. Related peptides, such as Andersonin-C1 and Andersonin-H3, have been identified in the green odorous frog (Odorrana margaratae). nih.govnih.govnih.gov The presence of these peptides across different but related frog species points to a shared evolutionary origin. The diversity within the andersonin family is particularly pronounced in O. andersonii when compared to its close relative, the cave-dwelling frog Odorrana wuchuanensis. preprints.orgresearchgate.net While O. andersonii produces a wide array of antioxidant peptides, its cave-dwelling counterpart, which is not exposed to light, produces far fewer. preprints.org In one study, 42 antioxidant peptides were identified from O. andersonii, compared to just five from O. wuchuanensis. mdpi.com This stark difference underscores the role of environmental pressures in driving the diversification of these peptides.
Evolutionary Trajectories of Precursor Genes and Biosynthetic Pathways
The evolutionary history of the this compound is intertwined with the adaptation of Odorrana andersonii to its high-altitude environment. The precursors of the various andersonin peptides, including Andersonin-S, share highly homologous preproregions, which strongly suggests that they all evolved from a common ancestral gene. nih.gov This common origin is further supported by the fact that the precursors for other antioxidant peptides found in ranid frogs also exhibit a similar structure, consisting of an N-terminal signal peptide, an acidic spacer, and the C-terminal mature peptide. mdpi.com
The significant diversity observed in the mature peptide sequences is likely the result of gene duplication events followed by adaptive evolution. imrpress.com This process would have allowed the ancestral andersonin gene to be copied, with the duplicates then accumulating mutations over time. Natural selection would have favored variants that provided a survival advantage, leading to the wide array of andersonin peptides seen today. The intense UV radiation at high altitudes is a powerful selective pressure, and the evolution of a complex system of antioxidant peptides appears to be a direct response to this environmental challenge. preprints.orgresearchgate.net The comparison with O. wuchuanensis, which lacks this extensive peptide diversity, provides a compelling case for this adaptive evolutionary trajectory. preprints.org
Ecological Roles and Functions in Producing Organisms
The primary ecological roles of the Andersonin-S peptide and the broader andersonin family are defense and protection. These peptides serve two main functions:
Antimicrobial Defense: this compound is described as having antimicrobial activity. biocompare.com Amphibian skin is a critical barrier against a multitude of environmental pathogens, and antimicrobial peptides are a key component of their innate immune system. nih.govimrpress.com These peptides can rapidly kill a broad spectrum of bacteria, fungi, and other microorganisms, protecting the frog from infections. imrpress.com
Antioxidant Protection: A significant function of many andersonin peptides is their ability to scavenge free radicals, thereby acting as potent antioxidants. preprints.orgresearchgate.net This is particularly crucial for O. andersonii due to its exposure to high levels of UV radiation, which can cause oxidative stress and damage biological molecules like DNA, proteins, and lipids. preprints.orgnih.gov Peptides like Andersonin-AOP1 have demonstrated powerful antioxidant capabilities, significantly more potent than those found in their low-altitude relatives. researchgate.netresearchgate.net The presence of cysteine residues in many of these peptides is thought to be critical for their antioxidant activity. preprints.orgnih.gov
Some peptides from Odorrana andersonii, such as Cathelicidin-OA1 and OA-GL21, have also been shown to promote wound healing. nih.govmdpi.com This suggests that the cocktail of peptides in the frog's skin secretions provides a multifaceted defense and repair system, crucial for maintaining skin integrity in a challenging environment. The evolution of such a complex and powerful peptide system in O. andersonii highlights a clear link between the organism's environment and the molecular adaptations it has developed to survive. researchgate.net
Future Research Directions for Andersonin S Peptide Precursor
Elucidation of Remaining Unknown Biosynthetic Steps
The complete biosynthetic pathway of Andersonin-S, like many amphibian-derived peptides, remains largely uncharacterized. Amphibian peptides are typically classified as Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs), which originate from a larger precursor peptide. The elucidation of this pathway is a critical first step for future bioengineering efforts. nih.govresearchgate.net Key research objectives will involve identifying the precursor gene, characterizing the full prepropeptide sequence, and identifying the specific enzymes responsible for its maturation into the active Andersonin-S peptide.
Future research will likely focus on the following steps:
Gene Cluster Identification: The initial step involves locating the specific gene that encodes the Andersonin-S precursor peptide within the genome of its source organism, likely a species of the Odorrana genus. nih.govnih.gov This is typically achieved by creating a cDNA library from the amphibian's skin secretions and screening it for sequences that match fragments of known Andersonin-family peptides.
Precursor Peptide Sequencing: Once the gene is identified, its full sequence will reveal the three canonical regions of a RiPP precursor: an N-terminal signal peptide, an acidic pro-region, and the C-terminal core peptide that will become the mature Andersonin-S.
Identification of Post-Translational Modification (PTM) Enzymes: The transformation from the core peptide to the final active molecule involves a series of enzymatic modifications. Research will need to identify the specific proteases that cleave the precursor, as well as any enzymes responsible for other common PTMs in amphibian peptides, such as C-terminal amidation or the formation of disulfide bridges, which are crucial for the peptide's structure and function.
Table 1: Methodologies for Elucidating the Biosynthetic Pathway of Andersonin-S
| Research Step | Experimental Approach | Expected Outcome |
|---|---|---|
| Gene Identification | Transcriptomic analysis (RNA-Seq) of amphibian skin; cDNA library construction and screening. | Identification of the full gene sequence encoding the Andersonin-S precursor. |
| Precursor Characterization | Gene sequencing; Mass spectrometry (MS) analysis of peptide fragments from skin secretions. | Determination of the complete amino acid sequence of the prepropeptide. |
| PTM Enzyme Identification | Homology-based gene searches; In vitro enzyme assays with the synthesized precursor peptide. | Identification and functional characterization of proteases, amidating enzymes, and others involved in maturation. |
Engineering Biosynthetic Pathways for Novel Analog Production
With a comprehensive understanding of the Andersonin-S biosynthetic pathway, researchers can leverage metabolic engineering and synthetic biology techniques to produce novel analogs with enhanced or new functionalities. nih.govsciencedaily.com This involves manipulating the identified genes and expressing them in well-characterized heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, which can serve as cellular factories for peptide production. mdpi.com
Key strategies for engineering novel analogs include:
Site-Directed Mutagenesis: By altering the nucleotide sequence of the precursor gene, specific amino acids in the core peptide region can be substituted. This allows for the creation of a library of Andersonin-S variants, which can then be screened for improved properties like increased stability, higher target affinity, or enhanced biological activity. frontiersin.org
Precursor-Directed Biosynthesis: This technique involves introducing synthetic, non-canonical amino acids into the heterologous expression system. If the biosynthetic enzymes are sufficiently flexible, they may incorporate these new building blocks into the peptide, leading to the creation of entirely new-to-nature molecules with unique properties. nih.gov
Pathway Refactoring: The entire biosynthetic gene cluster can be redesigned and optimized for expression in a heterologous host. This can lead to significantly higher yields of the peptide and its analogs, making production more efficient and scalable.
Table 2: Potential Engineered Analogs of Andersonin-S and Their Desired Properties
| Analog Type | Engineering Strategy | Desired Property | Potential Application |
|---|---|---|---|
| High-Stability Analog | Substitution of labile amino acids; Introduction of cyclizing PTMs. | Increased resistance to proteolytic degradation. | Development of more robust therapeutic agents. |
| High-Potency Analog | Mutagenesis of key binding residues. | Enhanced biological activity (e.g., antioxidant, antimicrobial). | More effective treatment with lower concentrations. |
| Fluorescently-Tagged Analog | Incorporation of fluorescent non-canonical amino acids. | Ability to be visualized within cells and tissues. | Use as a molecular probe in research. |
Development of Andersonin-S as a Research Tool or Probe
The specific biological activity of Andersonin-S, potentially as an antioxidant or antimicrobial agent, makes it a candidate for development into a specialized research tool. mdpi.comnih.gov By modifying the peptide with specific tags, it can be used to investigate complex cellular processes.
Future development in this area could include:
Fluorescent Probes: Attaching a fluorescent molecule to Andersonin-S would allow researchers to track its localization within cells and tissues using microscopy. This could reveal its cellular uptake mechanism and identify its specific intracellular targets.
Biotinylated Probes for Target Identification: Biotinylating Andersonin-S would enable its use in pull-down assays. After introducing the peptide to a cell lysate, it and its binding partners can be isolated using streptavidin-coated beads. This is a powerful method for identifying the specific proteins or other molecules with which Andersonin-S interacts to exert its biological effect.
Affinity Chromatography Ligands: Immobilizing Andersonin-S onto a solid support could be used to create an affinity chromatography column. This would allow for the purification of its binding partners from complex biological samples.
Advanced Computational Modeling for Mechanism Prediction
Computational modeling offers a powerful, resource-efficient approach to predict the structure, function, and interaction dynamics of Andersonin-S and its precursor. frontiersin.orgrsc.org These in silico methods can guide experimental work by generating hypotheses and refining research questions, significantly accelerating the pace of discovery. researchgate.net
Promising computational approaches include:
Structural Prediction: Tools based on deep learning, such as AlphaFold and tr-Rosetta, can predict the three-dimensional structure of the mature Andersonin-S peptide from its amino acid sequence with high accuracy. nih.gov This structural information is fundamental to understanding its function.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of Andersonin-S over time, revealing its flexibility and how it interacts with other molecules, such as lipid membranes or protein receptors. frontiersin.org This can provide detailed insights into its mechanism of action at an atomic level.
Docking and Virtual Screening: If a target protein for Andersonin-S is known or predicted, computational docking can model their interaction and predict the binding affinity. This can be used to screen libraries of virtual Andersonin-S analogs to identify those with the highest predicted binding strength before they are synthesized. rsc.org
Generative AI Models: Advanced AI frameworks can be trained on large datasets of known antimicrobial or antioxidant peptides to generate entirely new peptide sequences that are predicted to have high potency, representing a data-driven approach to novel peptide design. bioengineer.org
Table 3: Computational Modeling Techniques and Their Applications to Andersonin-S Research
| Computational Method | Research Application | Insights Gained |
|---|---|---|
| AlphaFold / PEP-FOLD | 3D structure prediction of the mature peptide. | Understanding of the peptide's overall shape and surface properties. |
| Molecular Dynamics (MD) | Simulating peptide interaction with cell membranes or target proteins. | Prediction of binding modes, conformational changes, and mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating peptide structure with biological activity. | Identifying key structural features required for activity to guide analog design. |
| Machine Learning / Deep Learning | Predicting antimicrobial or other biological activities from sequence. | Rapid screening of virtual peptide libraries; design of novel peptides. |
Exploration of Synergy with Other Biological Molecules
The biological effects of Andersonin-S may be significantly amplified when it is used in combination with other molecules. Investigating these synergistic interactions could lead to the development of more effective combination therapies. nih.govresearchgate.net
Future research should explore potential synergies with:
Conventional Antibiotics: Many antimicrobial peptides have been shown to act synergistically with traditional antibiotics, increasing their efficacy and potentially resensitizing drug-resistant bacteria. nih.gov The potential of Andersonin-S to enhance the activity of antibiotics against pathogenic microbes is a promising area of investigation.
Other Peptides: The skin secretions of amphibians contain a complex cocktail of different bioactive peptides. nih.gov It is possible that Andersonin-S functions as part of a natural, synergistic defense system. Studying its interactions with other peptides from the same source could reveal cooperative mechanisms and lead to the formulation of potent peptide-based therapeutics.
Antioxidant Compounds: If Andersonin-S possesses antioxidant properties, its combination with other antioxidants, such as polyphenols or vitamins, could result in a more powerful effect, offering enhanced protection against oxidative stress. mdpi.com
Table 4: Potential Synergistic Combinations for Andersonin-S
| Combination Partner | Rationale for Synergy | Potential Outcome |
|---|---|---|
| Gentamicin (Antibiotic) | Different mechanisms of action against bacteria (membrane disruption vs. protein synthesis inhibition). | Increased bactericidal activity; Lower required dose of antibiotic. |
| Temporin B (Amphibian Peptide) | Potential for complementary interactions with bacterial membranes. | Broader spectrum of antimicrobial activity; Overcoming resistance. |
| Niacinamide | Activation of different cellular repair and energy pathways. | Enhanced skin regeneration and protection against cellular stress. nih.gov |
| Polyphenols (e.g., Resveratrol) | Targeting different aspects of the oxidative stress cascade. | Superior antioxidant protection and anti-inflammatory effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
